molecular formula C20H18ClN3O3S B2791315 ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 851132-82-6

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2791315
CAS No.: 851132-82-6
M. Wt: 415.89
InChI Key: MEZJBGCXHAPYLD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido-thioether bridge to a substituted imidazole ring. This structural architecture is characteristic of bioactive molecules, particularly those targeting enzymes or receptors in microbial or cancer pathways. The compound’s design leverages the pharmacophoric features of heterocyclic systems (imidazole) and aromatic chlorination, common in antimicrobial and antitumor agents .

Properties

IUPAC Name

ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-27-19(26)14-6-8-16(9-7-14)23-18(25)13-28-20-22-10-11-24(20)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZJBGCXHAPYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The chlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the sulfanylacetyl group. Finally, the benzoate ester is formed through esterification with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Motifs

The target compound shares a thioacetamido-bridged framework with analogues like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) . Key differences include:

  • Heterocyclic Ring : The target employs an imidazole ring, whereas W1 uses a benzimidazole system. Benzimidazoles exhibit extended π-conjugation, which may enhance DNA intercalation in anticancer applications.
  • Substituents: The 3-chlorophenyl group in the target contrasts with W1’s 2,4-dinitrophenyl group.

Physicochemical Properties

Property Target Compound W1
Molecular Weight ~447.9 g/mol (estimated) ~525.4 g/mol
LogP (Lipophilicity) ~3.2 (predicted) ~2.8 (predicted)
Aromatic Substituent 3-Chlorophenyl 2,4-Dinitrophenyl
Key Functional Groups Imidazole, thioether, ester Benzimidazole, thioether, amide

The higher logP of the target compound suggests improved membrane permeability, advantageous for intracellular target engagement. W1’s nitro groups reduce lipophilicity but may confer stronger hydrogen-bonding interactions.

Structural Validation

X-ray crystallography, employing software like SHELX , could resolve conformational differences between the target and W1. The imidazole ring’s planar geometry in the target may contrast with benzimidazole’s fused bicyclic system, affecting binding pocket compatibility. Structure validation protocols (e.g., PLATON ) ensure accuracy in reported bond lengths and angles, critical for structure-activity relationship (SAR) studies.

Research Findings and Implications

  • SAR Insights : The substitution pattern on the aryl group dictates biological selectivity. Chlorine in the target compound balances potency and toxicity, whereas nitro groups in W1 enhance reactivity but may limit therapeutic windows.
  • Therapeutic Niche : The target’s imidazole-thioether-ester architecture positions it as a candidate for dual antimicrobial/antitumor applications, leveraging imidazole’s proven role in cytochrome P450 inhibition.

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